1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for BP4.879a involve several steps. The compound is typically synthesized through a series of chemical reactions that include the introduction of functional groups and purification processes. Industrial production methods often involve large-scale chemical synthesis using advanced equipment to ensure high purity and yield.
Chemical Reactions Analysis
BP4.879a undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BP4.879a has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: BP4.879a is studied for its effects on cellular metabolism and growth in aquatic vegetation.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of BP4.879a involves its interaction with specific molecular targets and pathways. It is known to affect cellular metabolism and growth by disrupting endocrine functions in aquatic animals . The compound’s molecular targets include various receptors and enzymes involved in these pathways.
Comparison with Similar Compounds
BP4.879a can be compared with other similar compounds, such as benzophenone-3 and benzophenone-4. These compounds share similar UV-filtering properties but differ in their chemical structures and reactivity. For example, benzophenone-4 has a sulfonate group that makes it less reactive than benzophenone-3
Conclusion
BP4.879a is a compound with diverse applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)/t11?,12-,13+ |
InChI Key |
DDHAJFBBJWHSBR-YHWZYXNKSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Synonyms |
1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide LY 278584 LY 278584, endo-(isomer) LY-278584 LY278584 |
Origin of Product |
United States |
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